molecular formula C7H16ClNO2 B1471120 3-[Ethyl(methyl)amino]butanoic acid hydrochloride CAS No. 1609399-82-7

3-[Ethyl(methyl)amino]butanoic acid hydrochloride

Cat. No.: B1471120
CAS No.: 1609399-82-7
M. Wt: 181.66 g/mol
InChI Key: QNNTZQBVRXAFJM-UHFFFAOYSA-N
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Description

“3-[Ethyl(methyl)amino]butanoic acid hydrochloride” is a chemical compound . It is also known as the hydrochloride salt form of 3-[Ethyl(methyl)amino]butanoic acid .


Synthesis Analysis

The synthesis of similar compounds often involves the use of chiral drug intermediates, such as ® -3-aminobutanol . The synthesis method involves four basic steps: esterification, amino protection, reduction, and deprotection . Another synthesis method involves the reaction of ® -N-benzyl-2-phenylglycine and acetaldehyde .


Chemical Reactions Analysis

Esters, such as “this compound”, typically undergo reactions where the alkoxy (OR’) group is replaced by another group . One such reaction is hydrolysis, which can be catalyzed by either an acid or a base . Acidic hydrolysis is the reverse of esterification . When a base is used to hydrolyze an ester, the products are a carboxylate salt and an alcohol .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 3-[Ethyl(methyl)amino]butanoic acid, such as those containing hydrazide, pyrrole, and chloroquinoxaline moieties, exhibit significant antimicrobial activity. Some compounds have demonstrated effectiveness against bacteria like Staphylococcus aureus and Mycobacterium luteum, as well as antifungal properties against organisms like Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Corrosion Inhibition

Certain derivatives of 3-[Ethyl(methyl)amino]butanoic acid have been evaluated as corrosion inhibitors for steel in hydrochloric acid. Studies indicate these compounds can significantly reduce corrosion rates, with some achieving up to 98.5% inhibition efficiency (Herrag et al., 2007).

Chromatography and Spectroscopy

In the field of chromatography and spectroscopy, 3-[Ethyl(methyl)amino]butanoic acid derivatives have been used for the qualitative and quantitative determination of amino- and carboxylic acids in biological samples. Such applications are critical in biomedical studies and in monitoring endogenous metabolites under various pathological conditions (Kaysheva et al., 2022).

Biofuel Production

3-[Ethyl(methyl)amino]butanoic acid has been implicated in the production of biofuels. For instance, strains of Escherichia coli have been engineered to produce 3-methyl-1-butanol, a potential biofuel, from glucose using amino acid biosynthetic pathways (Connor & Liao, 2008).

Drug Synthesis

This compound has also been used in the synthesis of chiral alcohols for pharmaceutical applications. For example, ethyl (S)-4-chloro-3-hydroxy butanoate, a building block for hypercholesterolemia drugs, has been synthesized using yeast reductase and a NADH cofactor regeneration system (Jung et al., 2012).

Safety and Hazards

“3-[Ethyl(methyl)amino]butanoic acid hydrochloride” is flammable and irritating to eyes, respiratory system, and skin . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Mechanism of Action

The mode of action of an amino acid generally involves its incorporation into proteins during translation, where it can influence the structure and function of the protein. The pharmacokinetics of amino acids typically involve absorption from the diet, distribution throughout the body, metabolism (often in the liver), and excretion .

The result of the action of an amino acid can vary widely depending on the specific protein it is incorporated into and the biochemical pathway it is involved in. Environmental factors such as diet, pH, and temperature can influence the action, efficacy, and stability of amino acids .

Biochemical Analysis

Biochemical Properties

3-[Ethyl(methyl)amino]butanoic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phospholipase A2 (PLA2) enzymes, which are involved in the hydrolysis of phospholipids to release arachidonic acid and lysophospholipids . This interaction can inhibit the activity of PLA2, thereby affecting the production of pro-inflammatory mediators.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the release of prostaglandin E2 (PGE2) in spinal cord cells, which plays a role in pain and inflammation . Additionally, it can impact the expression of genes involved in inflammatory responses, thereby altering cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with PLA2 enzymes results in the inhibition of their activity, which in turn reduces the production of pro-inflammatory mediators . This compound may also influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained inhibition of PLA2 activity and reduced inflammatory responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to produce beneficial effects such as reduced inflammation and pain relief. At higher doses, it may cause toxic or adverse effects, including hypotension and reduced motor activity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can affect the metabolism of fatty acids and amino acids, leading to changes in the levels of these metabolites . The compound’s involvement in these pathways underscores its potential impact on overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for optimizing its delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can affect its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

3-[ethyl(methyl)amino]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-8(3)6(2)5-7(9)10;/h6H,4-5H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNTZQBVRXAFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(C)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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